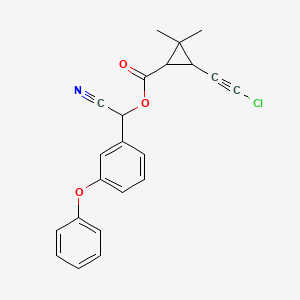

Acetylenic Cypermethrin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Acetylenic Cypermethrin is a synthetic pyrethroid insecticide widely used in agriculture and pest control. It is known for its high efficacy against a broad spectrum of insects, including those resistant to other insecticides. The compound is characterized by its molecular formula C22H18ClNO3 and a molecular weight of 379.84 g/mol . This compound is a derivative of cypermethrin, incorporating an acetylenic group that enhances its insecticidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetylenic Cypermethrin involves the reaction of cypermethrin with acetylene under controlled conditions. The process typically requires a catalyst, such as palladium or nickel, to facilitate the addition of the acetylenic group to the cypermethrin molecule. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from 50°C to 100°C .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Acetylenic Cypermethrin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols and other reduced products.

Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions at elevated temperatures.

Major Products:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Halogenated derivatives and other substituted compounds.

Scientific Research Applications

Acetylenic Cypermethrin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the reactivity of acetylenic groups and the development of new synthetic methodologies.

Biology: Employed in studies on insect physiology and the development of insect resistance mechanisms.

Medicine: Investigated for its potential use in developing new insecticidal formulations for controlling vector-borne diseases.

Industry: Utilized in the formulation of agricultural pesticides and pest control products

Mechanism of Action

Acetylenic Cypermethrin acts as a neurotoxin in insects. It disrupts the normal function of sodium channels in the nerve cell membranes, leading to prolonged depolarization and repetitive nerve impulses. This results in paralysis and eventual death of the insect. The compound also affects calcium ion channels, further enhancing its neurotoxic effects .

Comparison with Similar Compounds

Cypermethrin: The parent compound, widely used as an insecticide.

Permethrin: Another synthetic pyrethroid with similar insecticidal properties.

Deltamethrin: Known for its high potency and effectiveness against a broad range of insects.

Uniqueness of Acetylenic Cypermethrin: this compound is unique due to the presence of the acetylenic group, which enhances its insecticidal properties and provides additional reactivity for chemical modifications. This makes it a valuable compound for both practical applications and scientific research .

Properties

IUPAC Name |

[cyano-(3-phenoxyphenyl)methyl] 3-(2-chloroethynyl)-2,2-dimethylcyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNO3/c1-22(2)18(11-12-23)20(22)21(25)27-19(14-24)15-7-6-10-17(13-15)26-16-8-4-3-5-9-16/h3-10,13,18-20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVBGKXRTYDDKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C#CCl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4-Dimethoxy-2-pyridinyl)methyl] Pantoprazole Sulfone](/img/structure/B586092.png)